N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H14BrN3OS2 and its molecular weight is 456.38. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Investigations
- Vasoconstriction Mechanism Studies : Research has been conducted on similar compounds, like A61603, which is a potent alpha(1A)-adrenoceptor agonist. Studies have shown that it can decrease carotid artery conductance in anaesthetized pigs via a novel non-adrenergic mechanism, hinting at complex interactions at the vascular level (Willems et al., 2001).
Synthesis and Antiinflammatory Activity
- Antiinflammatory Compounds Development : Related structures like 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides have been synthesized and assessed for their antiinflammatory activity, with some showing promising results in tests like the carrageenin oedema test and RPAR in rats (Doria et al., 1986).
Synthesis and Antiestrogenic Activity
- Antiestrogenic Activity Research : Compounds with similar structures have been synthesized and shown to exhibit potent antiestrogenic activity, both orally and subcutaneously, in rats and mice. This is indicative of the potential for the development of pharmaceutical agents targeting estrogen receptors (Jones et al., 1979).
Antiinflammatory and Analgesic Agents Development
- Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Research on derivatives of similar compounds has shown promising anti-inflammatory and analgesic activities without inducing gastric lesions, suggesting potential for developing new drugs with reduced side effects (Berk et al., 2009).
Mechanism of Action
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Benzyl Compounds
The benzyl group in the compound is a common feature in many biologically active molecules. Compounds with a benzyl group can undergo various reactions, including free radical bromination and nucleophilic substitution .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS2/c21-17-9-5-13(6-10-17)12-26-20-24-23-19(27-20)22-18(25)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSACNFLMFCDWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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